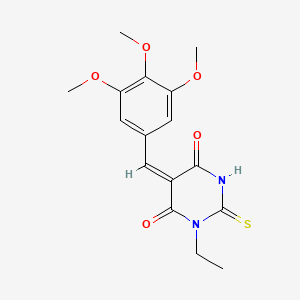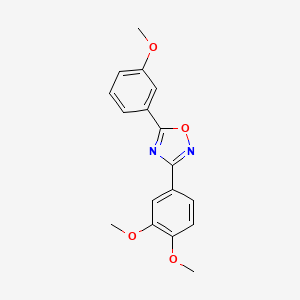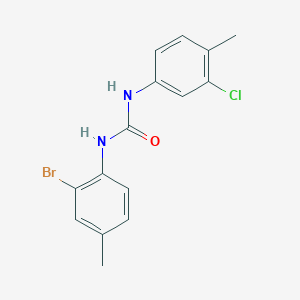![molecular formula C17H19NO4 B4754819 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide](/img/structure/B4754819.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide, also known as DEA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DEA is a synthetic compound that belongs to the family of acrylamide derivatives. It has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide involves its ability to inhibit the activity of enzymes that are involved in cancer cell growth and inflammation. This compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the growth and survival of cancer cells and the inflammatory response, respectively. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the activity of enzymes such as COX-2 and PDE4, which are involved in cancer cell growth and inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of arthritis and colitis. Another advantage is its synthetic nature, which allows for easy production and purification.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide. One direction is to further explore its potential as an anti-cancer and anti-inflammatory agent. This could involve testing its efficacy in animal models of cancer and inflammation, as well as exploring its mechanism of action in more detail.
Another direction is to investigate its potential as a drug delivery agent. This compound has been shown to have good cell-penetrating properties, which could make it useful for delivering drugs to cancer cells or other target cells.
Finally, further research could be done to explore the potential side effects of this compound and to develop strategies to minimize its toxicity. This could involve testing its toxicity in animal models and exploring ways to improve its solubility and bioavailability.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-furyl)acrylamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in the growth and survival of cancer cells.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound works by inhibiting the activity of enzymes that are involved in the inflammatory response.
属性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-7-5-13(12-16(15)21-2)9-10-18-17(19)8-6-14-4-3-11-22-14/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMCVKRRGDEHTR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4754746.png)
![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754764.png)
![N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4754781.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4754788.png)

![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4754812.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)
![2-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4754816.png)


